

4-(N-Isopropylaminocarbonyl)phenylboronic acid solubility data

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Compound of Interest

Compound Name: 4-(*N*-Isopropylaminocarbonyl)phenylboronic acid

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An In-depth Technical Guide to the Solubility of **4-(N-Isopropylaminocarbonyl)phenylboronic Acid**

Introduction

4-(N-Isopropylaminocarbonyl)phenylboronic acid is a vital reagent in contemporary organic synthesis and medicinal chemistry. As a derivative of phenylboronic acid, it plays a crucial role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.^{[1][2]} Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its physicochemical properties, with solubility being of paramount importance for reaction optimization, purification, formulation, and overall process development.^[3]

This technical guide provides a comprehensive exploration of the solubility of **4-(N-Isopropylaminocarbonyl)phenylboronic acid**. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step protocols for empirical solubility determination. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide leverages established principles of boronic acid chemistry and proven analytical methodologies to empower researchers to generate reliable solubility data in their own laboratories.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the intermolecular forces it can form with a solvent. For **4-(N-Isopropylaminocarbonyl)phenylboronic acid**, the key structural features influencing its solubility are the boronic acid moiety, the phenyl ring, and the N-isopropylaminocarbonyl group.

Property	Value/Information	Source
Molecular Formula	C ₁₀ H ₁₄ BNO ₃	[4]
Molecular Weight	207.03 g/mol	Calculated
CAS Number	397843-67-3	[5]

The boronic acid group, $-\text{B}(\text{OH})_2$, is capable of acting as both a hydrogen bond donor and acceptor, which generally imparts some solubility in polar solvents.[3] However, boronic acids are also known to undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by temperature and the presence of dehydrating agents.[6] This equilibrium between the acid and its anhydride can complicate solubility measurements.[7][8]

The N-isopropylaminocarbonyl substituent introduces both polar (the amide group) and nonpolar (the isopropyl group) characteristics to the molecule. The amide group can participate in hydrogen bonding, potentially enhancing solubility in protic solvents. Conversely, the hydrophobic nature of the phenyl ring and the isopropyl group will favor solubility in less polar organic solvents.

Theoretical Considerations for Solvent Selection

Based on the structural features of **4-(N-Isopropylaminocarbonyl)phenylboronic acid**, a rational approach to solvent selection for solubility studies can be devised.

- Polar Protic Solvents (e.g., water, methanol, ethanol): The presence of the boronic acid and amide functionalities suggests potential solubility in these solvents through hydrogen bonding. However, the overall hydrophobicity of the molecule may limit its aqueous solubility.

It is known that the solubility of even unsubstituted phenylboronic acid in water is relatively low.[6][9]

- Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl groups of the boronic acid. They are often good solvents for a wide range of organic compounds and are a logical choice for creating stock solutions for assays.
- Ethers (e.g., THF, diethyl ether): Ethers are generally good solvents for boronic acids.[7][10]
- Chlorinated Solvents (e.g., dichloromethane, chloroform): These solvents may offer moderate solubility.[7][10]
- Nonpolar Solvents (e.g., hexanes, toluene): Due to the polar functional groups, low solubility is expected in these solvents.[6]

Experimental Determination of Solubility

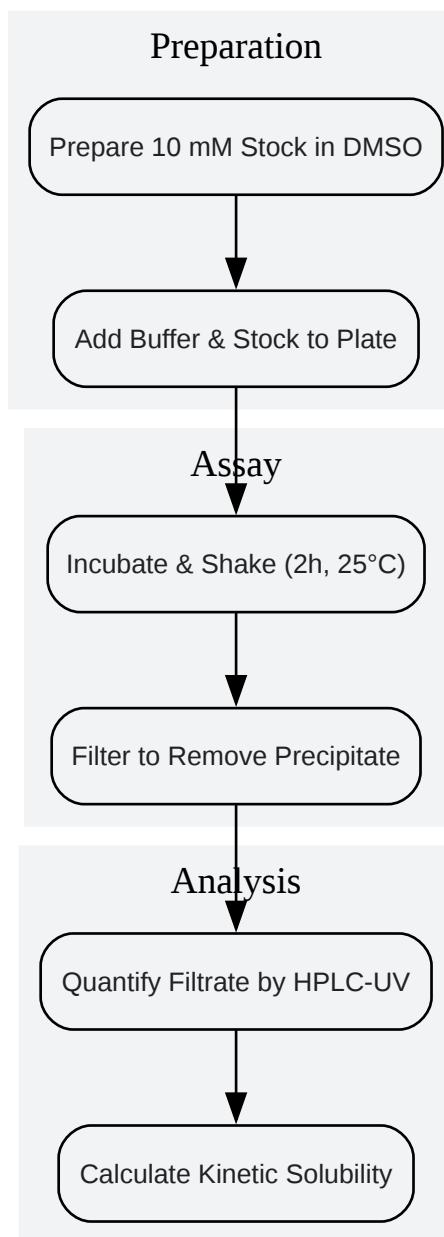
Two primary types of solubility assays are commonly employed in drug discovery and development: kinetic and thermodynamic solubility.[11][12]

Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery to rapidly assess the solubility of compounds from a DMSO stock solution.[11][13][14][15] It provides an estimate of solubility under non-equilibrium conditions.

- Preparation of Stock Solution:
 - Accurately weigh a sample of **4-(N-Isopropylaminocarbonyl)phenylboronic acid**.
 - Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[14]
- Assay Plate Preparation:
 - In a 96-well microtiter plate, add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well.[13][15]

- Add a small volume of the DMSO stock solution to the wells to achieve a range of final compound concentrations (e.g., 1-200 μ M). The final DMSO concentration should be kept low and consistent across all wells (typically \leq 2%).[\[15\]](#)
- Incubation and Precipitation:
 - Seal the plate and shake it at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1.5-2 hours) to allow for precipitation of the compound.[\[11\]](#)[\[13\]](#)[\[15\]](#)
- Separation of Undissolved Compound:
 - Filter the contents of each well using a solubility filter plate (e.g., Millipore MultiScreen®) to separate the precipitated solid from the saturated solution.[\[11\]](#)[\[15\]](#)
- Quantification:
 - Quantify the concentration of the dissolved compound in the filtrate. This is typically done using High-Performance Liquid Chromatography (HPLC) with UV detection, as boronic acids are UV-active.[\[2\]](#)
 - Prepare a standard curve using known concentrations of the test compound to accurately determine the concentrations in the experimental samples.



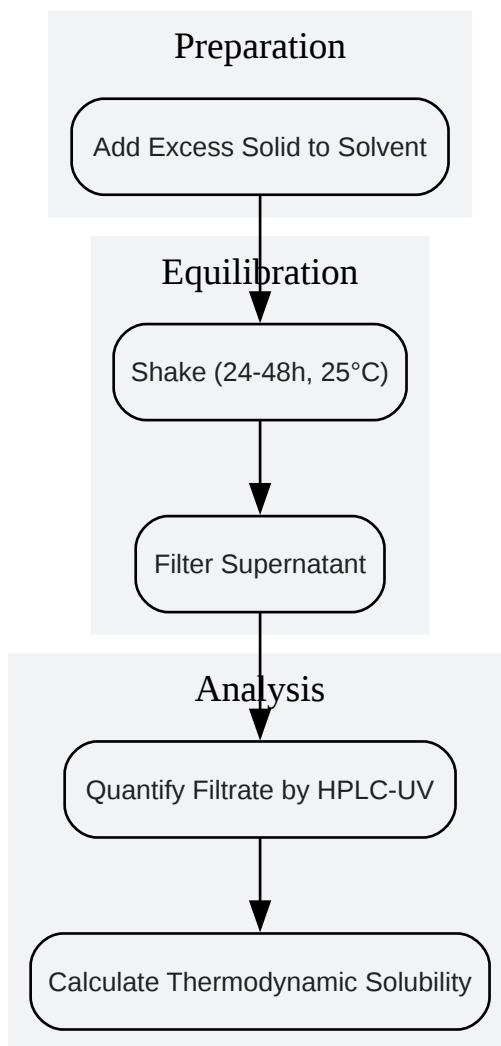
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Caption: Workflow for Kinetic Solubility Assay.

Thermodynamic Solubility Assay

This method measures the equilibrium solubility of a compound and is considered the "gold standard".^[16] It is crucial for lead optimization and formulation development as it reflects the true saturation solubility.^{[11][16][17]}

- Sample Preparation:
 - Add an excess amount of solid **4-(N-Isopropylaminocarbonyl)phenylboronic acid** to a series of vials, each containing a different solvent of interest (e.g., water, PBS pH 7.4, ethanol, acetone).[16] The excess solid ensures that a saturated solution is formed.
- Equilibration:
 - Seal the vials tightly to prevent solvent evaporation.
 - Agitate the samples using a shaker or rotator at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.[16][17]
- Phase Separation:
 - After equilibration, allow the samples to stand undisturbed for a short period to let the excess solid settle.
 - Carefully collect an aliquot of the supernatant. It is critical to avoid disturbing the solid material at the bottom of the vial.
 - Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining undissolved microcrystals.[17]
- Quantification:
 - Accurately dilute the clear filtrate with a suitable solvent.
 - Determine the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.[17][18]
 - Prepare a standard curve of the compound in the same analytical solvent to ensure accurate quantification.



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Caption: Workflow for Thermodynamic Solubility Assay.

Analytical Method: HPLC-UV for Quantification

High-Performance Liquid Chromatography is a robust and widely used technique for the analysis of boronic acids.[2][19]

- Column: A reverse-phase C18 column is typically suitable for the separation of phenylboronic acid derivatives.[19]
- Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid modifier like formic acid or phosphoric acid, is commonly used.[12][19] The acidic modifier

helps to ensure good peak shape.

- **Detection:** UV detection is appropriate as the phenyl ring of the compound is a chromophore. The detection wavelength should be set to the λ_{max} of the compound.
- **Post-Column Derivatization:** For enhanced sensitivity and selectivity, post-column derivatization with reagents like alizarin can be employed, which forms a fluorescent complex with boronic acids.[\[1\]](#)[\[20\]](#)

Conclusion

A comprehensive understanding of the solubility of **4-(N-Isopropylaminocarbonyl)phenylboronic acid** is indispensable for its effective application in research and development. While specific, publicly available quantitative data is scarce, this guide provides the theoretical framework and detailed experimental protocols necessary for researchers to determine its solubility in various solvents. By employing standardized kinetic and thermodynamic solubility assays coupled with robust HPLC-UV analytical methods, scientists can generate the critical data needed to optimize reaction conditions, guide formulation strategies, and ultimately accelerate the drug discovery and development process.

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References

- 1. edepot.wur.nl [edepot.wur.nl]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - 4-(n-isopropylaminocarbonyl)phenylboronic acid (C₁₀H₁₄BNO₃) [pubchemlite.lcsb.uni.lu]
- 5. 4-(N-Isopropylaminocarbonyl)phenylboronic acid | 397843-67-3 [m.chemicalbook.com]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. d-nb.info [d-nb.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. In-vitro Thermodynamic Solubility [protocols.io]
- 17. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 18. evotec.com [evotec.com]
- 19. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
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